3,4-Dimethylhexane

Fuel Combustion Kinetics Fischer-Tropsch Diesel Pyrolysis Mechanism

3,4-Dimethylhexane (CAS 583-48-2) is a high-purity, branched alkane essential for petroleum research. Unlike generic octane isomers, its specific molecular architecture dictates unique thermochemical stability and combustion kinetics, making it non-substitutable for validating Fischer-Tropsch models or calibrating GC/HPLC. Select this precise isomer to ensure experimental reproducibility and data integrity in complex hydrocarbon analysis.

Molecular Formula C8H18
Molecular Weight 114.23 g/mol
CAS No. 583-48-2
Cat. No. B165660
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,4-Dimethylhexane
CAS583-48-2
Molecular FormulaC8H18
Molecular Weight114.23 g/mol
Structural Identifiers
SMILESCCC(C)C(C)CC
InChIInChI=1S/C8H18/c1-5-7(3)8(4)6-2/h7-8H,5-6H2,1-4H3
InChIKeyRNTWWGNZUXGTAX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3,4-Dimethylhexane (CAS 583-48-2): Critical Procurement and Baseline Characterization


3,4-Dimethylhexane (CAS 583-48-2) is a branched alkane (C8H18) and one of eighteen octane isomers [1]. As a high-purity, colorless liquid hydrocarbon, it is widely used as an analytical standard in petroleum research and as a model compound in fuel combustion studies, particularly for Fischer-Tropsch diesel [2]. Its unique steric structure, defined by two adjacent methyl side chains on carbons 3 and 4, dictates its thermophysical properties, such as a boiling point of approximately 117-119°C and a density of 0.72 g/mL, and its behavior in complex chemical reactions [1][3].

Why Generic Substitution Fails: Isomeric Structure Dictates Performance of 3,4-Dimethylhexane


In scientific and industrial applications, substituting 3,4-dimethylhexane with a generic 'octane isomer' or a less-expensive analog like n-octane is not feasible due to profound differences in molecular architecture that directly govern reactivity and physical properties. The specific positioning of methyl side chains is not a minor variation; it dictates the molecule's thermochemical stability, its behavior in combustion kinetics, and its resulting product distribution profiles [1][2]. Consequently, research or process outcomes validated with 3,4-dimethylhexane cannot be reliably reproduced with another isomer, and vice versa, without risking invalid data or process inefficiency. The following quantitative evidence demonstrates precisely where 3,4-dimethylhexane's performance diverges from its closest alternatives, justifying its specific selection.

Quantitative Comparative Evidence for the Scientific Selection of 3,4-Dimethylhexane


Enhanced Pyrolysis Reactivity: 3,4-Dimethylhexane vs. Linear n-Octane

Direct comparative pyrolysis experiments in a jet-stirred reactor (JSR) at 800-1200 K and 1 atm demonstrate that the presence of methyl side chains in 3,4-dimethylhexane significantly enhances its pyrolysis reactivity compared to the linear reference compound, n-octane [1].

Fuel Combustion Kinetics Fischer-Tropsch Diesel Pyrolysis Mechanism

Enthalpy of Vaporization (DHVAP) Variation: 3,4-Dimethylhexane vs. 3,3-Dimethylhexane

A key thermodynamic parameter, the Enthalpy of Vaporization (DHVAP), shows a clear quantitative difference between 3,4-dimethylhexane and its positional isomer 3,3-dimethylhexane. Experimental data places the DHVAP for 3,4-dimethylhexane at 9.316, which is approximately 3.8% higher than the value of 8.973 for 3,3-dimethylhexane [1].

Thermophysical Properties QSPR Modeling Chemical Engineering Design

Pyrolysis Product Distribution: Influence of Methyl Side Chain Position Among Dimethylhexanes

While the overall pyrolysis reactivity among dimethylhexane isomers (2,3-, 2,5-, and 3,4-dimethylhexane) is comparable, the position of the methyl side chains has a significant influence on the distribution of C2-C4 product species [1].

Fuel Combustion Kinetics Reaction Mechanism Product Selectivity

Purity and Analytical Grade for Fuel Research: 3,4-Dimethylhexane as a Certified Standard

For analytical applications, 3,4-Dimethylhexane is available as a certified analytical standard with a purity of ≥99.0% (GC) . This high level of purity and the availability of batch-specific Certificates of Analysis (COA) ensure its reliability as a reference compound for instrument calibration and method validation in petroleum research, in contrast to lower-purity (e.g., 97%) technical-grade material which may contain isomers that interfere with analysis .

Analytical Chemistry Petroleum Analysis Gas Chromatography

High-Value Research and Industrial Application Scenarios for 3,4-Dimethylhexane


Combustion Kinetics Research: Validated Pyrolysis Modeling

Researchers developing detailed kinetic models for Fischer-Tropsch diesel combustion must select 3,4-dimethylhexane as a representative branched alkane. Its enhanced pyrolysis reactivity and unique C2-C4 product distribution, as established in JSR experiments [1], are essential for validating model predictions against experimental data and cannot be substituted by n-octane or other isomers [1].

Analytical Chemistry: Petroleum Reference Standard

In gas chromatography (GC) and high-performance liquid chromatography (HPLC) analysis of complex hydrocarbon mixtures like gasoline and diesel, the high-purity analytical standard (≥99.0% GC) of 3,4-dimethylhexane is required for accurate retention time indexing and instrument calibration . Its unique refractive index (n20/D 1.403-1.405) and density serve as critical quality control parameters .

Chemical Process Engineering: Thermodynamic Calculations

For accurate chemical process design, including distillation and heat exchanger specification, engineers must use the correct thermophysical data. The DHVAP value of 9.316 for 3,4-dimethylhexane is distinct from that of its isomer 3,3-dimethylhexane (8.973), and using the wrong value in simulation software can lead to a 3.8% error in enthalpy calculations, affecting equipment sizing and energy balance [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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